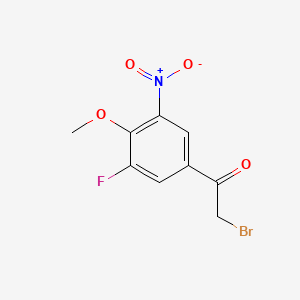

2-Bromo-1-(3-fluoro-4-methoxy-5-nitrophenyl)ethanone

Descripción

Chemical Structure and Properties 2-Bromo-1-(3-fluoro-4-methoxy-5-nitrophenyl)ethanone (CAS: 125629-36-9) is a brominated aromatic ketone with the molecular formula C₉H₈BrFNO₅ and molecular weight 290.07 g/mol . Its structure features a phenyl ring substituted with fluoro (C-3), methoxy (C-4), and nitro (C-5) groups, along with a bromoacetyl group at the C-1 position. This combination of electron-withdrawing groups (EWGs) enhances its reactivity in nucleophilic substitution and cross-coupling reactions, making it valuable in pharmaceutical and materials chemistry.

For example:

Propiedades

Fórmula molecular |

C9H7BrFNO4 |

|---|---|

Peso molecular |

292.06 g/mol |

Nombre IUPAC |

2-bromo-1-(3-fluoro-4-methoxy-5-nitrophenyl)ethanone |

InChI |

InChI=1S/C9H7BrFNO4/c1-16-9-6(11)2-5(8(13)4-10)3-7(9)12(14)15/h2-3H,4H2,1H3 |

Clave InChI |

UBAKCXRRJTUBSE-UHFFFAOYSA-N |

SMILES canónico |

COC1=C(C=C(C=C1F)C(=O)CBr)[N+](=O)[O-] |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(3-fluoro-4-methoxy-5-nitrophenyl)ethanone typically involves the bromination of a precursor compound. One common method is the bromination of 1-(3-fluoro-4-methoxy-5-nitrophenyl)ethanone using bromine in the presence of a suitable solvent such as acetic acid. The reaction is usually carried out at a controlled temperature to ensure the selective bromination of the ethanone group.

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Análisis De Reacciones Químicas

Types of Reactions

2-Bromo-1-(3-fluoro-4-methoxy-5-nitrophenyl)ethanone can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar solvents.

Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

Oxidation: Potassium permanganate in an alkaline medium.

Major Products

Nucleophilic Substitution: Products like 2-azido-1-(3-fluoro-4-methoxy-5-nitrophenyl)ethanone.

Reduction: 2-Bromo-1-(3-fluoro-4-methoxy-5-aminophenyl)ethanone.

Oxidation: 2-Bromo-1-(3-fluoro-4-hydroxy-5-nitrophenyl)ethanone.

Aplicaciones Científicas De Investigación

2-Bromo-1-(3-fluoro-4-methoxy-5-nitrophenyl)ethanone has several applications in scientific research:

Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug development.

Biological Studies: Used in studies involving enzyme inhibition and receptor binding due to its unique structural features.

Industrial Applications: Employed in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 2-Bromo-1-(3-fluoro-4-methoxy-5-nitrophenyl)ethanone depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The bromine atom and nitro group can participate in various interactions, including hydrogen bonding and electrostatic interactions, which contribute to its biological activity.

Comparación Con Compuestos Similares

Physical Properties

- Melting Point: Data unavailable for the target compound, but structurally similar analogs (e.g., 2-bromo-1-(4-hydroxy-3-methoxy-5-nitrophenyl)ethanone) exhibit m.p. 138–140°C .

- Spectroscopic Data : Expected ¹H/¹³C NMR peaks for aromatic protons (δ 6.5–8.5 ppm), methoxy (δ ~3.8 ppm), and carbonyl (δ ~190 ppm) .

Comparison with Similar Compounds

Structural Analogs with Nitro and Hydroxy/Methoxy Groups

Key Observations :

- The target compound replaces the hydroxyl group in [5029-61-8] and [50695-17-5] with methoxy , enhancing solubility in organic solvents while reducing hydrogen-bonding interactions .

- The 3-fluoro substituent in the target compound introduces steric and electronic effects that may alter reaction pathways compared to non-fluorinated analogs .

Fluoro-Substituted Bromoethanones

Key Observations :

- Fluorine’s electronegativity increases the acidity of adjacent protons, facilitating deprotonation in base-mediated reactions.

Nitro-Substituted Bromoethanones

Actividad Biológica

2-Bromo-1-(3-fluoro-4-methoxy-5-nitrophenyl)ethanone is a compound of significant interest in pharmaceutical and biological research due to its unique structural properties and potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C9H8BrFNO4

- Molecular Weight : 262.03 g/mol

- CAS Number : 1010384-51-6

The compound exhibits various biological activities primarily attributed to its ability to interact with specific biological targets. Key mechanisms include:

- Enzyme Inhibition : The compound has shown promising results as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in neurodegenerative diseases like Alzheimer's. For instance, certain derivatives have demonstrated IC50 values as low as 0.08 μM for BuChE inhibition, indicating potent activity against these enzymes .

- Antimicrobial Activity : Preliminary studies suggest that the compound possesses antibacterial and antifungal properties. It has been tested against various bacterial strains, showing effective inhibition at MIC values ranging from 0.0048 mg/mL to 0.0195 mg/mL .

Pharmacological Effects

The biological activity of 2-Bromo-1-(3-fluoro-4-methoxy-5-nitrophenyl)ethanone can be categorized into several pharmacological effects:

- Neuroprotective Effects : The compound's ability to inhibit AChE may contribute to neuroprotective effects, potentially aiding in the treatment of Alzheimer's disease by enhancing cholinergic transmission .

- Anticancer Activity : Research indicates that modifications of similar compounds can lead to significant anticancer properties, particularly through apoptosis induction in cancer cell lines such as MDA-MB-231 . The structural characteristics of 2-Bromo-1-(3-fluoro-4-methoxy-5-nitrophenyl)ethanone suggest it may exhibit similar effects.

- Antioxidant Activity : Some studies have linked related compounds to increased total antioxidant capacity, which could play a role in mitigating oxidative stress-related damage in cells .

Study on AChE Inhibition

A recent study evaluated the inhibitory effects of various derivatives on AChE and BuChE activities. The findings indicated that compounds with electron-withdrawing groups at specific positions exhibited enhanced inhibitory potency. For example, a derivative with a bromo atom showed an IC50 value of 3.48 μM for AChE inhibition, suggesting that structural modifications can significantly affect biological activity .

Antimicrobial Efficacy Assessment

In another study, the compound was tested against Gram-positive and Gram-negative bacteria. The results highlighted its potential as an antimicrobial agent, with notable activity against E. coli and Bacillus mycoides, demonstrating MIC values indicative of strong antibacterial properties .

Data Table: Biological Activity Summary

| Biological Activity | Target/Effect | IC50/MIC Values |

|---|---|---|

| AChE Inhibition | Neuroprotection | 3.48 μM |

| BuChE Inhibition | Neuroprotection | 0.08 μM |

| Antibacterial Activity | E. coli | 0.0048 mg/mL |

| Bacillus mycoides | 0.0098 mg/mL | |

| Antifungal Activity | Candida albicans | 0.039 mg/mL |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.